molecular formula C12H15NO3 B1327840 Ethyl 5-oxo-5-(3-pyridyl)valerate CAS No. 22971-47-7

Ethyl 5-oxo-5-(3-pyridyl)valerate

Cat. No. B1327840
CAS RN: 22971-47-7
M. Wt: 221.25 g/mol
InChI Key: RIZVLYOSIGTCNI-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(3-pyridyl)valerate, also known as EPV, is an ester-based compound. It has the CAS Number 22971-47-7 and the linear formula C12H15NO3 . The compound appears as a colorless oil and has a molecular weight of 221.26 .


Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-(3-pyridyl)valerate is 1S/C12H15NO3/c1-2-16-12(15)7-3-6-11(14)10-5-4-8-13-9-10/h4-5,8-9H,2-3,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(3-pyridyl)valerate is a colorless oil . Its molecular weight is 221.26 , and its linear formula is C12H15NO3 .

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 5-oxo-5-(3-pyridyl)valerate is involved in the synthesis of various pharmacologically active compounds. For instance, its derivatives, like ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, have shown positive inotropic activity, similar to milrinone, and also display anti-inflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).

Cardiotonic Agent Properties

The compound has been studied for its potential in developing cardiotonic agents. Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including variants with ethyl 5-oxo-5-(3-pyridyl)valerate, have been tested for their contractile activity and frequency rate on spontaneously beating atria from reserpine-treated guinea-pigs, indicating potential cardiotonic effects (Mosti et al., 1992).

Synthesis of 3-chloro-2-oxo-butanoate

In synthetic chemistry, ethyl 5-oxo-5-(3-pyridyl)valerate plays a role in synthesizing intermediates like 3-chloro-2-oxo-butyric acid ethyl ester, a crucial intermediate in the synthesis of various biologically active compounds (Yuanbiao et al., 2016).

Synthesis of Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates

The compound has been used in the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, demonstrating its versatility in synthetic organic chemistry (Khajuria et al., 2013).

Characterization in Molecular Studies

Ethyl 5-oxo-5-(3-pyridyl)valerate has been used in molecular studies, like in the characterization of 1H, 13C, and 15N NMR spectroscopic and GIAO DFT study of its derivatives, indicating its utility in understanding molecular structures and properties (Lyčka et al., 2010).

Development of Herbicides

The compound has been involved in the synthesis of herbicides, demonstrating its potential in agricultural applications. For example, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, synthesized from a derivative of ethyl 5-oxo-5-(3-pyridyl)valerate, has shown promising herbicidal properties (Bauer et al., 1990).

properties

IUPAC Name

ethyl 5-oxo-5-pyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)7-3-6-11(14)10-5-4-8-13-9-10/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZVLYOSIGTCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645676
Record name Ethyl 5-oxo-5-(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(3-pyridyl)valerate

CAS RN

22971-47-7
Record name Ethyl 5-oxo-5-(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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